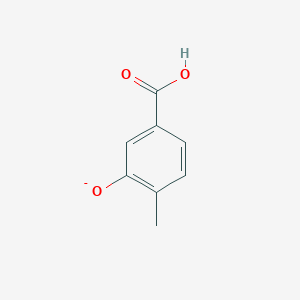

3-Hydroxy-4-methyl-benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7O3- |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-carboxy-2-methylphenolate |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11)/p-1 |

InChI Key |

ZQLCWPXBHUALQC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)[O-] |

Origin of Product |

United States |

Contextualizing Substituted Benzoate Structures Within Organic Chemistry

Substituted benzoates are derivatives of benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). fiveable.me The reactivity and properties of the benzene ring and the carboxyl group can be finely tuned by the addition of various functional groups at different positions on the ring. libretexts.org This principle of substitution is fundamental to organic chemistry, allowing for the rational design of molecules with specific electronic and steric properties. nih.gov

3-Hydroxy-4-methylbenzoate, a methyl ester of 3-hydroxy-4-methylbenzoic acid, embodies this complexity. It features a hydroxyl group and a methyl group on the benzene ring, creating a specific electronic environment that defines its chemical behavior and potential for further functionalization. evitachem.com

Overview of Research Trajectories for Hydroxy Methylbenzoates

Research into hydroxy-methylbenzoates, including 3-Hydroxy-4-methylbenzoate and its isomers, has branched into several key areas, driven by their utility as synthetic intermediates and their presence in biological systems.

One major research trajectory is their application as building blocks in the synthesis of more complex molecules. For instance, analogues like methyl 3-hydroxy-4-methoxybenzoate have been utilized as starting materials in the novel synthesis of gefitinib, an anticancer drug. mdpi.comnih.gov This highlights the role of these relatively simple benzoates as crucial precursors in medicinal chemistry. The synthesis of 3-Hydroxy-4-methylbenzoate itself is typically achieved through the esterification of 3-hydroxy-4-methylbenzoic acid with methanol, often using a strong acid catalyst. evitachem.com

Another significant area of investigation is the biological activity of these compounds. Researchers have explored the potential antimicrobial and antioxidant properties of various hydroxybenzoate derivatives. evitachem.comguidechem.com The specific arrangement of the hydroxyl and methyl groups influences how the molecule interacts with biological targets, such as enzymes or receptors. ontosight.ai For example, 3-Hydroxy-4-methylbenzoate is a known intermediate in the degradation of 2,5-xylenol and is acted upon by the enzyme 3-hydroxybenzoate 6-hydroxylase found in certain bacteria. uniprot.org This demonstrates their role in microbial metabolic pathways for the breakdown of aromatic compounds. uniprot.orgnih.gov

Furthermore, the isolation of novel hydroxybenzoate analogues from natural sources, such as the endophytic fungus Cephalosporium sp., which produces methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate, continually opens new avenues for research into their unique structures and potential bioactivities. iucr.org

Below is a data table summarizing key properties of 3-Hydroxy-4-methylbenzoate.

| Property | Value |

| IUPAC Name | methyl 3-hydroxy-4-methylbenzoate |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 3556-86-3 |

| Melting Point | Approximately 60-62 °C |

| Boiling Point | Approximately 250 °C (decomposes) |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. |

| Data sourced from multiple references. evitachem.comnih.govchemscene.com |

Scope and Significance of Academic Inquiry into the Compound Class

Esterification Routes for Hydroxybenzoic Acids

The synthesis of methyl 3-hydroxy-4-methylbenzoate and its analogs often involves the direct conversion of a carboxylic acid to an ester, a process known as esterification. This can be achieved through various strategies, including direct reactions with alcohols and the use of derivatization techniques.

Direct and Catalyzed Esterification Strategies

Direct esterification of hydroxybenzoic acids, such as 3-hydroxy-4-methylbenzoic acid, is a fundamental method for producing the corresponding esters. evitachem.com This reaction typically involves heating the carboxylic acid with an alcohol, like methanol, in the presence of a strong acid catalyst. evitachem.com Sulfuric acid is a commonly employed catalyst that facilitates the reaction, which is often carried out under reflux conditions to ensure the reaction goes to completion. evitachem.com

The Fischer esterification mechanism, a classic example of this approach, involves the protonation of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. scispace.com The reaction rate of esterification can be slow and often requires a catalyst to achieve reasonable conversion rates. scispace.comuhamka.ac.id

Various catalysts have been explored to improve the efficiency of esterification. For instance, solid acid catalysts, such as γ-Al2O3 impregnated with sulfuric acid (γ-Al2O3/SO4), have been used for the esterification of p-hydroxybenzoic acid. uhamka.ac.iduad.ac.id These heterogeneous catalysts offer advantages like easy separation from the product and reusability. uhamka.ac.id Lewis acids, like neodymium trioxide, have also been shown to catalyze the synthesis of 4-hydroxybenzoic acid ethyl ester, offering an environmentally benign option as they are insoluble in the reaction medium and can be recycled. guidechem.com Other catalytic systems include sulfonic acids (p-toluenesulfonic acid, sulfamic acid) and strong acidic cation exchange resins. guidechem.com

A study on the esterification of p-hydroxybenzoic acid with glucose demonstrated the use of a γ-Al2O3/SO4 catalyst in dimethyl sulfoxide (B87167) (DMSO) at 100°C, yielding esters with varying molecular weights. uhamka.ac.iduad.ac.id The yield of the reaction was found to be highest after 24 hours. uhamka.ac.iduad.ac.id

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Product |

| p-Hydroxybenzoic acid, Glucose | 3% SO42-/Al2O3 | DMSO | 100 | 24 | Esters (MW 300, 420, 540) |

| p-Hydroxybenzoic acid, Glucose | 5% SO42-/Al2O3 | DMSO | 100 | 24 | Esters (MW 300, 420, 540) |

| 4-Hydroxybenzoic acid, Ethanol (B145695) | Neodymium trioxide | - | Reflux | 4 | 4-Hydroxybenzoic acid ethyl ester |

| 4-Hydroxybenzoic acid, Ethanol | Sulfamic acid | - | Reflux | 3 | 4-Hydroxybenzoic acid ethyl ester |

Derivatization through Etherification and Hybrid Approaches

An alternative to direct esterification involves a multi-step approach where the hydroxyl group of the hydroxybenzoic acid is first modified. One such method is etherification, followed by esterification. For example, 3-hydroxybenzoic acid can be first esterified to methyl 3-hydroxybenzoate, which is then subjected to etherification with alkyl halides in the presence of a base like potassium carbonate in acetone. rasayanjournal.co.in The resulting 3-alkoxy methyl benzoate (B1203000) can then be hydrolyzed to the corresponding 3-alkoxy benzoic acid. rasayanjournal.co.in

A hybrid approach involves the simultaneous etherification and esterification of a hydroxybenzoic acid. A patented process describes the reaction of 3-hydroxy-4-methylbenzoic acid with dimethyl sulphate in the presence of potassium hydroxide (B78521) to produce methyl 3-methoxy-4-methylbenzoate. google.com In this process, a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid is reacted. google.com

Another patented method for esterifying hydroxybenzoic acids involves reacting them with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This process aims to minimize the competing O-alkylation of the hydroxyl group that can occur with conventional methods. google.com

| Starting Material | Reagents | Product |

| 3-Hydroxybenzoic acid | 1. MeOH, Conc. H2SO4; 2. Alkyl halide, K2CO3, Acetone | 3-Alkoxy methyl benzoate |

| 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulphate, KOH | Methyl 3-methoxy-4-methylbenzoate |

| Hydroxybenzoic acid | Halocarbon, Non-quaternizable tertiary amine | Ester of hydroxybenzoic acid |

Multistep Synthesis of Complex Methyl Benzoate Architectures

The basic methyl benzoate scaffold can be further elaborated through a variety of chemical transformations to create more complex molecules with specific functionalities. These multistep syntheses often involve sequential reactions such as alkylation, nitration, and condensation reactions.

Alkylation and Nitration Sequences for Substituted Benzoates

Alkylation and nitration are common electrophilic aromatic substitution reactions used to introduce alkyl and nitro groups onto the benzene (B151609) ring of methyl benzoate derivatives. univ-ouargla.dzquizlet.com

A notable example is the synthesis of Gefitinib, which starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov The synthesis begins with the alkylation of the starting material with 1-bromo-3-chloropropane (B140262) to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate. mdpi.com This is followed by the nitration of the aromatic ring using nitric acid in acetic acid. mdpi.com The ester group (-COOCH3) is a deactivating group, directing the incoming nitro group to the meta position. praxilabs.com The presence of both the ester and the ether groups influences the position of nitration. The subsequent steps in this synthesis involve reduction of the nitro group, cyclization, chlorination, and amination reactions. mdpi.comnih.gov

The nitration of methyl benzoate itself is a classic example of electrophilic aromatic substitution. aiinmr.comatamanchemicals.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). praxilabs.comaiinmr.com The ester group directs the nitration to the meta position, yielding methyl 3-nitrobenzoate. aiinmr.comatamanchemicals.com

| Starting Material | Reagents | Intermediate Product |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane, K2CO3, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid, Acetic acid, Acetic anhydride | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate |

| Methyl benzoate | Concentrated HNO3, Concentrated H2SO4 | Methyl 3-nitrobenzoate |

Construction of Advanced Aromatic Diketone Systems

Aromatic 1,3-diketones are valuable synthetic intermediates and can be prepared from methyl benzoate derivatives through a Claisen condensation reaction. google.comscispace.com This reaction involves the condensation of an ester with a ketone in the presence of a strong base. nih.gov

For instance, dibenzoylmethane (B1670423) can be synthesized by the Claisen condensation of methyl benzoate and acetophenone. google.com This reaction can be carried out using sodium hydride as a base in dimethyl sulfoxide. google.com Another procedure utilizes sodium methoxide (B1231860) in a mixture of dimethyl sulfoxide and diethylene glycol dimethyl ether. google.com

The synthesis of more complex diketones has also been reported. For example, methyl 4-(3-phenyl-3-oxopropionyl)benzoate was synthesized by the condensation of methyl benzoate and 4'-acetylbenzoate. scispace.com The use of different esters and ketones allows for the creation of a wide variety of aromatic diketone structures. scispace.comoup.com

| Ester | Ketone | Base | Solvent | Product |

| Methyl benzoate | Acetophenone | Sodium hydride | Dimethyl sulfoxide | Dibenzoylmethane |

| Methyl benzoate | Acetophenone | Sodium methoxide | Dimethyl sulfoxide, Diethylene glycol dimethyl ether | Dibenzoylmethane |

| Methyl benzoate | 4'-Acetylbenzoate | Sodium methoxide | THF | Methyl 4-(3-phenyl-3-oxopropionyl)benzoate |

Schiff Base Condensation for Functionalized Benzoates

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.tr These compounds are versatile intermediates in organic synthesis.

While direct Schiff base formation with methyl 3-hydroxy-4-methylbenzoate is not the primary reaction, the functional groups on the benzoate can be precursors to aldehydes or amines needed for Schiff base synthesis. For example, the related compound 3-hydroxy-4-methylbenzaldehyde (B1330486) can be synthesized from 3-hydroxy-4-methylbenzoic acid by reduction. prepchem.com This aldehyde can then undergo a condensation reaction with a primary amine to form a Schiff base.

The synthesis of Schiff bases from various substituted benzaldehydes and amines is well-documented. researchgate.netscience.govimpactfactor.org For example, 4-hydroxybenzaldehyde (B117250) reacts with 4-iodoaniline (B139537) in ethanol to form a Schiff base. researchgate.net The resulting Schiff base can be further functionalized, for instance, by esterification of the hydroxyl group. researchgate.net These reactions demonstrate the potential to incorporate the structural motifs of hydroxy- and methyl-substituted benzoates into larger, more complex Schiff base structures.

| Aldehyde/Ketone | Amine | Solvent | Product Type |

| 4-Hydroxybenzaldehyde | 4-Iodoaniline | Ethanol | Schiff base |

| 2-Hydroxy-3-methoxy benzaldehyde (B42025) | Benzohydrazide | Ethanol | Hydrazone Schiff base |

| 2-Hydroxybenzaldehyde | Benzohydrazide | Ethanol | Hydrazone Schiff base |

| Salicylaldehyde | Various amines | - | Schiff base |

Chemoenzymatic and Green Chemistry Principles in Benzoate Synthesis

The synthesis of benzoate esters, including functionalized compounds like methyl 3-hydroxy-4-methylbenzoate, is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and catalysts. Chemoenzymatic strategies, which integrate chemical and enzymatic steps, are at the forefront of this shift, offering high selectivity and mild reaction conditions.

Traditional esterification methods for producing compounds such as methyl 3-hydroxy-4-methylbenzoate often involve reacting the corresponding carboxylic acid (3-hydroxy-4-methylbenzoic acid) with an alcohol (methanol) under reflux with a strong acid catalyst like sulfuric acid. evitachem.com While effective, these methods can lead to the formation of byproducts and require significant energy input and harsh conditions.

In contrast, modern synthetic methodologies focus on greener alternatives. One such approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, which facilitates esterification under milder conditions. This method is considered to be in line with green chemistry principles and has been used to prepare ester derivatives of 3-hydroxy benzoic acid in good yields. ijsrst.com Another green approach is the use of solid acid catalysts, such as cation-exchange resins like Dowex H+, which can be easily recovered and reused, simplifying product purification and reducing waste.

Enzymatic and chemoenzymatic methods represent a significant advancement in the green synthesis of benzoate esters. Lipases, in particular, are widely used biocatalysts for esterification due to their high selectivity, ability to function under mild temperature and pressure, and compatibility with solvent-free reaction systems. tandfonline.comworktribe.com The use of immobilized enzymes further enhances their industrial applicability by allowing for easy separation from the reaction mixture and repeated use over multiple cycles. tandfonline.com

Research into the enzymatic synthesis of benzyl (B1604629) benzoate has demonstrated the feasibility of achieving high conversion rates (over 90%) in solvent-free systems, which reduces reaction volume and minimizes environmental contamination. tandfonline.comtandfonline.com While direct chemoenzymatic synthesis of methyl 3-hydroxy-4-methylbenzoate is not extensively documented in current literature, the principles are readily applicable. For instance, the regioselective acylation of structurally similar dihydroxy-4-methylcoumarins has been successfully achieved using Rhizopus oryzae lipase, highlighting the potential of enzymes to selectively catalyze reactions on functionalized aromatic rings. nih.gov

The following tables summarize key findings from research on green and chemoenzymatic synthesis of various benzoate esters and related compounds, illustrating the potential pathways for the sustainable production of methyl 3-hydroxy-4-methylbenzoate.

Table 1: Green Chemistry Approaches to Ester Synthesis

| Method | Reactants | Catalyst/Reagent | Key Findings | Reference |

| DCC-mediated Esterification | 3-Hydroxy methyl benzoate & 3-Methoxy benzoic acid | DCC / DMAP / Pyridine | Cost-effective, follows green chemistry parameters, yields 70-80%. | ijsrst.com |

| Organocatalysis under Ball Milling | Aromatic aldehydes, malononitrile, etc. | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Solvent-free, high yields, short reaction times, environmentally friendly. | tandfonline.comsemanticscholar.org |

| Selenium-Catalyzed Oxidation | Benzaldehyde | Diphenyl diselenide / H₂O₂ | Ecofriendly protocol in water, good to excellent yields, catalyst and medium recyclable. | mdpi.com |

| Gold Nanoparticle Catalysis | Benzyl alcohol | Au nanoparticles on ORMOSIL support | One-pot synthesis of benzaldehyde and benzyl benzoate, uses O₂ as oxidant, high selectivity. | acs.org |

Table 2: Chemoenzymatic Synthesis of Benzoate and Related Esters

| Enzyme | Substrates | Acyl Donor | Key Findings | Reference |

| Immobilized Lipases (e.g., Lipozyme TL-IM) | Benzyl alcohol | Benzoic anhydride | High conversion (92%) in a solvent-free system at 50°C. | tandfonline.com |

| Rhizopus oryzae Lipase (ROL) | 7,8-dihydroxy-4-methylcoumarin | Various acid anhydrides | Highly regioselective acylation at the 8-hydroxy position in THF. | nih.gov |

| Lipase AE011 | Racemic esters | (Hydrolysis) | Enantioselective hydrolysis to produce chiral acids in excellent optical purity (>99% ee). | worktribe.com |

| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (Reduction) | Biotransformation yielded (S)-4-chloro-3-hydroxybutanoic acid methyl ester with 95% yield and 96% ee. | mdpi.com |

These examples underscore the significant potential of applying chemoenzymatic and green chemistry principles to the synthesis of methyl 3-hydroxy-4-methylbenzoate. Such strategies not only offer environmental and economic benefits but also provide pathways to high-purity products through enhanced selectivity. tandfonline.com

Microbial Degradation Pathways of Substituted Benzoates

Microorganisms have evolved diverse strategies to utilize substituted benzoates as sources of carbon and energy. These pathways are broadly categorized based on the presence or absence of oxygen, leading to distinct metabolic fates for these aromatic molecules.

Aerobic and Anaerobic Metabolic Fates of 3-Hydroxybenzoate Analogues

The metabolism of 3-hydroxybenzoate and its analogues, such as 3-hydroxy-4-methylbenzoate, proceeds through distinct aerobic and anaerobic routes. Under aerobic conditions, the initial steps typically involve hydroxylation of the aromatic ring by oxygenases, followed by ring cleavage. nih.govoup.com Many aerobic degradation pathways for aromatic compounds converge on a few key intermediates, including catechol, protocatechuate, and gentisate. researchgate.netnih.gov For instance, in some fungi, benzoate is hydroxylated to p-hydroxybenzoate, a reaction catalyzed by benzoate-4-hydroxylase. nih.gov

In the absence of oxygen, anaerobic metabolism takes a different course. A common initial step is the activation of the benzoate derivative to its corresponding coenzyme A (CoA) thioester. nih.govnih.gov For example, the anaerobic metabolism of 3-hydroxybenzoate in the denitrifying bacterium Thauera aromatica begins with the formation of 3-hydroxybenzoyl-CoA, a reaction catalyzed by an inducible 3-hydroxybenzoate-CoA ligase. nih.govnih.gov This is followed by the reduction of the aromatic ring. Interestingly, in T. aromatica, the reduction of 3-hydroxybenzoyl-CoA is carried out by benzoyl-CoA reductase, an enzyme also involved in the degradation of benzoate itself. nih.govnih.gov This suggests an overlap in the enzymatic machinery for degrading different benzoate derivatives.

Similarly, the anaerobic degradation of 4-methylbenzoate also proceeds via the formation of a CoA thioester, followed by reductive dearomatization. researchgate.netresearchgate.net However, this process involves a dedicated 4-methylbenzoyl-CoA reductase, indicating the evolution of specific pathways for different substituted benzoates. researchgate.net The subsequent steps often involve β-oxidation-like reactions to break down the ring structure. researchgate.netresearchgate.net

It's noteworthy that some bacteria, like Magnetospirillum sp. strain TS-6, can degrade benzoate both aerobically and anaerobically, with benzoyl-CoA serving as a common intermediate in both pathways. oup.comoup.com This metabolic flexibility likely provides a competitive advantage in environments with fluctuating oxygen levels.

Role of Ring-Cleavage Dioxygenases in Aromatic Catabolism

A crucial step in the aerobic degradation of aromatic compounds is the opening of the stable benzene ring, a reaction catalyzed by a class of enzymes known as ring-cleavage dioxygenases. researchgate.netnih.govasm.org These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to the fission of a carbon-carbon bond within the ring. nih.govnih.gov

There are two main classes of ring-cleavage dioxygenases, distinguished by the position of cleavage relative to the hydroxyl groups on the aromatic ring:

Intradiol dioxygenases: These enzymes cleave the bond between the two adjacent hydroxyl groups of a catechol-like substrate. They typically contain a non-heme Fe(III) ion in their active site. researchgate.net The products of intradiol cleavage are cis,cis-muconates. nih.gov

Extradiol dioxygenases: These enzymes cleave the bond adjacent to one of the hydroxyl groups. They utilize a non-heme Fe(II) ion or other divalent metal ions for catalysis. researchgate.net Extradiol cleavage results in the formation of muconic semialdehyde derivatives. nih.gov

The choice between the intradiol and extradiol pathway can depend on the specific microorganism and the nature of the aromatic substrate. nih.gov While bacteria can utilize both pathways, fungi that degrade aromatic compounds appear to be limited to intradiol cleavage. nih.gov

Ring-cleavage dioxygenases exhibit a wide range of substrate specificities. For example, researchers have characterized four different intradiol ring-cleavage dioxygenases from the fungus Aspergillus niger, including two that are specific for hydroxyquinol, one for catechol, and a unique protocatechuate dioxygenase. nih.govnih.gov This diversity highlights the adaptability of microorganisms to degrade a wide array of aromatic compounds present in the environment.

Enzymology of 3-Hydroxy-4-methylbenzoate Interconversions

The conversion of 3-hydroxy-4-methylbenzoate and related compounds is orchestrated by a suite of specialized enzymes, including hydroxylases and ligases. The characterization of these enzymes provides insights into the substrate specificity and regulatory mechanisms that govern these metabolic pathways.

Characterization of Hydroxylases and Ligases in Benzoate Conversion

Hydroxylases play a key role in the initial stages of aerobic benzoate metabolism by introducing hydroxyl groups onto the aromatic ring, thereby activating it for subsequent cleavage. oup.com For example, an inducible benzoate-4-hydroxylase has been purified from Aspergillus niger. This enzyme, a cytochrome P450, catalyzes the conversion of benzoate to p-hydroxybenzoate. nih.govnih.gov The activity of this enzyme requires NADPH, O2, and is dependent on the presence of Fe²⁺. nih.gov

In anaerobic pathways, CoA ligases are essential for the initial activation of benzoate derivatives. nih.govoup.com These enzymes catalyze the formation of a high-energy thioester bond between the carboxyl group of the benzoate and coenzyme A. For example, a specific 3-hydroxybenzoate-CoA ligase has been identified and purified from Thauera aromatica grown on 3-hydroxybenzoate. nih.govnih.gov Similarly, benzoate-CoA ligase has been characterized from Magnetospirillum sp. strain TS-6, where it functions in both aerobic and anaerobic benzoate degradation. oup.comoup.com

The properties of these enzymes, such as their molecular mass and kinetic parameters, have been determined through purification and characterization studies. For instance, the benzoate-CoA ligase from Magnetospirillum sp. strain TS-6 is a homodimer with a native molecular mass of approximately 120-126 kDa. oup.comoup.com The benzoate-CoA ligase from Thauera aromatica is a monomeric protein of about 57 kDa. asm.org

| Enzyme | Organism | Function | Molecular Mass (kDa) | Cofactors/Requirements |

|---|---|---|---|---|

| Benzoate-4-hydroxylase | Aspergillus niger | Benzoate to p-hydroxybenzoate | - | NADPH, O₂, Fe²⁺, Tetrahydropteridine nih.gov |

| 3-Hydroxybenzoate-CoA ligase | Thauera aromatica | 3-hydroxybenzoate to 3-hydroxybenzoyl-CoA | - | MgATP nih.gov |

| Benzoate-CoA ligase | Magnetospirillum sp. strain TS-6 | Benzoate to benzoyl-CoA | 120-126 (Dimer) oup.comoup.com | - |

| Benzoate-CoA ligase | Thauera aromatica | Benzoate to benzoyl-CoA | 57 (Monomer) asm.org | - |

Substrate Specificity and Enzyme Induction Mechanisms

Enzymes involved in benzoate metabolism often exhibit a high degree of substrate specificity, which is crucial for the efficient channeling of metabolites through a particular pathway. The ability of an organism to degrade a specific substituted benzoate is largely determined by the substrate specificity of the initial enzyme in the degradation sequence. imrpress.com For example, the benzoate-4-hydroxylase from Aspergillus niger is specific for benzoate as its substrate. nih.gov Similarly, while the benzoate-CoA ligase from Thauera aromatica can also act on 2-aminobenzoate, its preference is for benzoate, as indicated by a 15-fold higher specificity constant. asm.org

The synthesis of these metabolic enzymes is often tightly regulated and induced by the presence of their specific substrates. nih.gov For instance, the 3-hydroxybenzoate-CoA ligase in Thauera aromatica is inducible and is synthesized when the bacterium is grown on 3-hydroxybenzoate. nih.govnih.gov In Aspergillus niger, the activity of benzoate-4-hydroxylase is induced by benzoate, with maximum activity observed after 36 hours of inoculation. nih.gov However, at higher concentrations of benzoate, the activity of this enzyme is decreased. nih.gov

In some cases, the presence of alternative, more readily metabolizable carbon sources can repress the induction of enzymes for benzoate degradation. For example, in Rhizobium leguminosarum, the presence of glucose or succinate (B1194679) can depress the induction of the p-hydroxybenzoate catabolic system. scispace.com This phenomenon, known as catabolite repression, ensures that the microorganism utilizes the most energy-efficient carbon source available.

Furthermore, the concentration of the substrate itself can influence the metabolic pathway employed. In Pseudomonas putida, low concentrations of benzoate are degraded via the ortho-cleavage pathway, while at higher concentrations, the meta-cleavage pathway is also induced. capes.gov.br This suggests a complex regulatory network that responds to the availability of the substrate.

Mechanistic Insights into Xenobiotic Biodegradation via Benzoate Intermediates

Many xenobiotic (foreign) aromatic compounds are ultimately degraded through metabolic pathways that converge on benzoate or substituted benzoates as central intermediates. frontiersin.orgijcmas.com The study of these pathways provides valuable insights into the mechanisms by which microorganisms can detoxify and mineralize environmental pollutants.

The initial steps in the degradation of many xenobiotics involve transformation reactions that convert them into more common metabolic intermediates. For example, the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) leads to the formation of substituted catechols, which are then subject to ring cleavage. frontiersin.org Similarly, the anaerobic degradation of toluene (B28343) can proceed through oxidation of the methyl group to form benzoyl-CoA. oup.comoup.com

The genetic basis for xenobiotic degradation often involves gene clusters that encode the necessary catabolic enzymes, transport proteins, and regulatory elements. ijcmas.com These genes can be located on plasmids, which facilitates their transfer between different microbial species and contributes to the evolution of novel degradative capabilities. nih.gov

The degradation of some recalcitrant xenobiotics, such as halogenated aromatic compounds, can be challenging for microorganisms. The presence of halogen substituents can make the aromatic ring more resistant to the electrophilic attack by oxygenases that is typical of aerobic degradation. ijcmas.com In such cases, anaerobic degradation pathways, which often involve reductive dehalogenation steps, can be particularly important.

In Vitro Biological Activities of Methyl 3 Hydroxy 4 Methylbenzoate and Structural Analogues

Modulation of Cellular Processes and Enzyme Inhibition

The broader family of hydroxybenzoic acids, to which 3-hydroxy-4-methyl-benzoate belongs, has been explored for its role in developing enzyme inhibitors. Specifically, 3-Hydroxy-4-methylbenzoic acid serves as a precursor in the preparation of inhibitors for phosphine kinases labshake.com. While distinct from acid phosphatases, this indicates the utility of the core chemical structure in designing molecules that can interact with and modulate the activity of phosphorylating or dephosphorylating enzymes. Purple acid phosphatases (PAPs) are recognized as key targets for developing drugs against conditions like osteoporosis, as they contribute to bone resorption nih.gov. Research into PAP inhibitors has led to the development of compounds like 1-naphthylmethylphosphonic acid derivatives, which have shown potent inhibition nih.gov.

Structural analogues of methyl 3-hydroxy-4-methylbenzoate have demonstrated significant effects on the proliferation of various cancer cell lines in vitro. Magnesium derivatives of hydroxybenzoates, such as 3-hydroxybenzoate magnesium (3-HBMg) and 4-hydroxybenzoate (B8730719) magnesium (4-HBMg), induced dose-dependent growth inhibition in HT-1080 human fibrosarcoma cells oatext.com. At a concentration of 1mM, 3-HBMg and 4-HBMg reduced cell viability by 50.5% and 36.3%, respectively oatext.com. These compounds were found to increase the levels of pro-apoptotic proteins like Bax, p53, and caspase-3 while decreasing the anti-apoptotic protein Bcl-2 oatext.com.

Another analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of curcumin, was shown to inhibit the proliferation of both human and mouse prostate cancer cells nih.gov. HMBME induced apoptosis and demonstrated a dose-dependent decrease in the colony-forming ability of LNCaP cells in soft agar, with 25 µM of HMBME inhibiting colony formation by over 50% nih.gov. Furthermore, ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) exhibited notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells nih.gov.

| Compound | Cell Line | Effect | Concentration/Dose | % Inhibition / Finding |

| 3-hydroxybenzoate magnesium (3-HBMg) | HT-1080 (Fibrosarcoma) | Reduced Cell Viability | 1 mM | 50.5% reduction |

| 4-hydroxybenzoate magnesium (4-HBMg) | HT-1080 (Fibrosarcoma) | Reduced Cell Viability | 1 mM | 36.3% reduction |

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (Prostate Cancer) | Inhibited Colony Formation | 25 µM | >50% inhibition |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC | Cell Growth Inhibition | 1.0 mg/kg | 58.98% inhibition |

Antimicrobial Efficacy against Pathogenic Microorganisms

Hydroxybenzoic acid esters, commonly known as parabens, are recognized for their antibacterial properties. They are generally more effective against Gram-positive bacteria than Gram-negative bacteria researchgate.net. Methyl 4-hydroxybenzoate (methylparaben), a structural isomer of methyl 3-hydroxy-4-methylbenzoate, has been shown to inhibit the growth of various bacteria researchgate.net. For instance, its minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were reported as 4 mg/ml and 2 mg/ml, respectively researchgate.net.

Studies on a range of substituted hydroxybenzoates and related compounds have further elucidated structure-activity relationships. Research on polymeric forms derived from hydroxybenzoates showed that a combination of a benzyl (B1604629) group at the 4-O position and a heptyl group at the 6-position resulted in high antibacterial activity against S. aureus, with a MIC of 3.9 μg/mL, which is comparable to ampicillin nih.gov. This particular compound also showed efficacy against a methicillin-resistant S. aureus (MRSA) strain with a MIC of 15.6 μg/mL nih.gov. However, these compounds generally showed low or negligible activity against the Gram-negative E. coli nih.gov. Another study confirmed that the aldehyde group is often more active than the carboxyl group, and increasing the number of hydroxyl substitutions on the benzene (B151609) ring enhances bactericidal activity nih.gov.

| Compound | Microorganism | Strain Type | MIC (Minimum Inhibitory Concentration) |

| Methyl 4-hydroxybenzoate | Staphylococcus aureus | Gram-Positive | 4 mg/ml |

| Methyl 4-hydroxybenzoate | Escherichia coli | Gram-Negative | 2 mg/ml |

| Methyl 4-hydroxybenzoate | Bacillus subtilis | Gram-Positive | 2 mg/ml |

| Hydroxybenzoate polymer (4-O-benzyl, 6-heptyl) | Staphylococcus aureus | Gram-Positive | 3.9 µg/mL |

| Hydroxybenzoate polymer (4-O-benzyl, 6-heptyl) | MRSA | Gram-Positive | 15.6 µg/mL |

Derivatives of hydroxy-methylbenzoate are also known for their effectiveness against various fungi. Esters of p-hydroxybenzoic acid are effective at low concentrations against fungi researchgate.net. Methyl 4-hydroxybenzoate has demonstrated activity against common fungi with MIC values of 1 mg/ml for Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae researchgate.net.

Another analogue, methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii HOA73, showed potent antifungal activity against several important plant pathogens nih.gov. At a concentration of 50 μg/mL, it almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. The same concentration inhibited the growth of Phytophthora capsici and Fusarium oxysporum f. sp lycopersici by 48.8% and 36.6%, respectively nih.gov. The broad antifungal activity of these compounds suggests their potential use as biofungicides nih.gov.

| Compound | Microorganism | Type | MIC / % Inhibition |

| Methyl 4-hydroxybenzoate | Aspergillus niger | Fungus | 1 mg/ml |

| Methyl 4-hydroxybenzoate | Candida albicans | Yeast | 1 mg/ml |

| Methyl 4-hydroxybenzoate | Saccharomyces cerevisiae | Yeast | 1 mg/ml |

| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | Fungus | 32 µg/mL (MIC) |

| Methyl 2,3-dihydroxybenzoate | Rhizoctonia solani | Fungus | 32 µg/mL (MIC) |

| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum | Fungus | 64 µg/mL (MIC) |

| Methyl 2,3-dihydroxybenzoate | Phytophthora capsici | Fungus | 48.8% inhibition at 50 µg/mL |

Anti-Inflammatory Effects and Associated Molecular Targets (In Vitro)

Structural analogues of this compound have been investigated for their anti-inflammatory properties in vitro. A study on 3,4-dihydroxybenzoic acid methyl ester (DBME) demonstrated its ability to decrease the concentrations of pro-inflammatory mediators in TNF-α-stimulated MH7A (rheumatoid arthritis synovial) cells nih.gov. DBME reduced the levels of matrix metalloproteinase 3 (MMP3), interleukin-1β (IL-1β), C-C motif chemokine ligand 5 (CCL5), and interleukin-6 (IL-6) nih.gov. Its mechanism of action appears to be linked to the NF-κB pathway, as it decreased the ratio of phosphorylated p65 and IκBα to their non-phosphorylated forms nih.gov.

Similarly, methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, isolated from Sanguisorba officinalis, was shown to inhibit CpG-DNA-induced inflammation in immune cells knu.ac.krresearchgate.net. This compound suppressed the activation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response knu.ac.krresearchgate.net. It also dose-dependently reduced the production of pro-inflammatory cytokines and nitric oxide, further highlighting its anti-inflammatory potential researchgate.net.

Structure-Activity Relationship Studies for Bioactive Benzoate Esters

The biological activity of benzoate esters is significantly influenced by the nature and position of substituents on the benzene ring, as well as the characteristics of the ester group itself. Structure-activity relationship (SAR) studies reveal critical insights into the molecular features that govern the efficacy and type of biological response. These studies systematically alter the chemical structure of the parent molecule and assess the resulting changes in biological activity.

A prominent area of SAR research for benzoate esters involves p-hydroxybenzoate esters, commonly known as parabens. For this class of compounds, a clear relationship exists between the length of the alkyl chain of the ester moiety and various biological activities. Generally, as the length of the linear alkyl chain increases (from methyl to butyl and beyond), the antimicrobial activity against yeasts and molds is enhanced. europa.euatamanchemicals.com However, this increase in alkyl chain length concurrently leads to a decrease in aqueous solubility. atamanchemicals.com

This trend extends to other biological effects. For instance, the estrogenic activity of parabens, assessed via luciferase reporter gene assays, also intensifies with a larger alkyl group. europa.eu Among linear alkyl parabens with chains ranging from one to twelve carbons, heptylparaben and pentylparaben have demonstrated the most potent agonist activity on estrogen receptors. europa.eu Similarly, the potential for parabens to inhibit sulfotransferase (SULT) enzymes, which are crucial for metabolism, increases with the carbon chain length, with butylparaben being the most potent inhibitor among common parabens. europa.eu

The position of the hydroxyl group on the benzene ring is another critical determinant of bioactivity. Studies on octyl hydroxybenzoate isomers revealed that while octyl m-hydroxybenzoate and octyl p-hydroxybenzoate induced concentration-dependent degranulation of mast cells (a key event in allergic responses), the ortho-substituted analogue, octyl o-hydroxybenzoate, did not cause significant degranulation. nih.gov In studies of neuraminidase inhibitors based on dihydroxybenzoic acid methyl esters, the presence of a hydroxyl group at the C-4 position was found to improve activity, whereas substitution of both the 3- and 4-OH groups tended to reduce it. nih.gov

The ester functional group itself is often essential for activity. In studies of allergic responses, the primary metabolites of parabens, such as p-hydroxybenzoic acid and the corresponding alcohols, were found to be inactive in inducing histamine release or skin reactions. nih.gov This indicates that the intact ester structure is a prerequisite for these specific biological effects.

The interplay between different substituents can also dictate the specific activity. For example, among ten isomers of methyl hydroxy-methoxybenzoate tested for antifeedant activity against the pine weevil, Hylobius abietis, it was the Methyl 2-hydroxy-3-methoxybenzoate isomer that exhibited the highest efficacy. For antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), research on phenolic acids suggests that the presence of two hydroxyl groups at the ortho and para positions, combined with a methoxyl group at the meta position, is important for activity. nih.gov

The following tables summarize key structure-activity relationships for various benzoate esters.

Table 1: Effect of Alkyl Chain Length on the Biological Activity of p-Hydroxybenzoate Esters (Parabens)

| Compound | Alkyl Chain Length | Antimicrobial Activity | Estrogenic Activity | SULT Inhibition | Histamine Release |

|---|---|---|---|---|---|

| Methylparaben | 1 | Weakest | Low | Low | Inactive |

| Ethylparaben | 2 | Increasing | Increasing | Increasing | - |

| Propylparaben | 3 | Increasing | Increasing | Increasing | - |

| Butylparaben | 4 | Potent | Potent | Most Potent | Weak |

| Pentylparaben | 5 | - | Very Potent | - | - |

| Heptylparaben | 7 | - | Very Potent | - | Strong |

| Octylparaben | 8 | - | - | - | Strongest |

| Dodecylparaben | 12 | - | - | - | Inactive |

Table 2: Influence of Substituent Position on the Bioactivity of Benzoate Esters

| Compound Class | Substituent Pattern | Biological Activity | Finding |

|---|---|---|---|

| Octyl Hydroxybenzoates | ortho-OH | Histamine Release | Inactive |

| meta-OH | Histamine Release | Active | |

| para-OH | Histamine Release | Active | |

| Methyl Hydroxy-Methoxybenzoates | 2-OH, 3-OCH₃ | Antifeedant | Most Active Isomer |

| Dihydroxybenzoic Acid Methyl Esters | 4-OH | Neuraminidase Inhibition | Improves Activity |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl 3-hydroxy-4-methylbenzoate |

| Methylparaben |

| Ethylparaben |

| Propylparaben |

| Butylparaben |

| Pentylparaben |

| Heptylparaben |

| Octylparaben |

| Dodecylparaben |

| p-Hydroxybenzoic acid |

| Octyl m-hydroxybenzoate |

| Octyl p-hydroxybenzoate |

| Octyl o-hydroxybenzoate |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Hydroxy 4 Methylbenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental insights into the molecular structure of Methyl 3-hydroxy-4-methylbenzoate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, 3-Hydroxy-4-methylbenzoic acid, in a DMSO-d6 solvent, characteristic signals for the aromatic protons and the methyl group are observed. chemicalbook.com For Methyl 3-hydroxy-4-methylbenzoate, an additional singlet corresponding to the ester's methyl protons (-OCH₃) would be expected, typically appearing around 3.8-3.9 ppm.

¹³C NMR: The carbon-13 spectrum reveals the number of distinct carbon environments. The spectrum for 3-Hydroxy-4-methylbenzoic acid shows signals for the aromatic carbons, the methyl carbon, and the carboxylic acid carbon. chemicalbook.com In the methyl ester derivative, the carboxylic acid carbon signal would be replaced by a signal for the ester carbonyl carbon, and a new signal for the methoxy (B1213986) carbon (-OCH₃) would appear around 52 ppm. rsc.org

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

COSY: Identifies protons that are coupled (typically on adjacent carbons).

HSQC: Correlates directly bonded proton and carbon atoms. nih.gov

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments. bmrb.io

The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts for Methyl 3-hydroxy-4-methylbenzoate based on data from its parent acid and related benzoate (B1203000) derivatives.

| Predicted NMR Data for Methyl 3-hydroxy-4-methylbenzoate | ||

|---|---|---|

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-CH₃ | ~2.2 | ~16-18 |

| -OCH₃ | ~3.8 | ~52 |

| Ar-H (position 2) | ~7.4-7.5 | ~115-118 |

| Ar-H (position 5) | ~7.0-7.2 | ~128-130 |

| Ar-H (position 6) | ~7.3-7.4 | ~120-122 |

| Ar-C (quaternary, position 1) | - | ~129-131 |

| Ar-C-OH (quaternary, position 3) | - | ~155-158 |

| Ar-C-CH₃ (quaternary, position 4) | - | ~125-127 |

| C=O (Ester) | - | ~166-168 |

Applications in Confirming Substituent Positions and Tautomerism

NMR spectroscopy is instrumental in confirming the precise arrangement of substituents on the benzene (B151609) ring. The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the hydroxyl, methyl, and methyl ester groups. For a 1,3,4-trisubstituted ring as in Methyl 3-hydroxy-4-methylbenzoate, the aromatic region of the ¹H NMR spectrum would display a characteristic set of signals (e.g., a doublet, a singlet or narrow doublet, and a doublet of doublets), allowing for unambiguous confirmation of the substitution pattern when compared to other isomers like Methyl 4-hydroxy-3-methylbenzoate. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For Methyl 3-hydroxy-4-methylbenzoate (C₉H₁₀O₃), the molecular weight is 166.17 g/mol .

In electron ionization (EI) mass spectrometry, the parent molecule is ionized to form a molecular ion (M⁺•), which can then break down into smaller, charged fragments. The mass-to-charge ratio (m/z) of these ions is measured.

Molecular Ion Peak (M⁺•): The molecular ion peak for Methyl 3-hydroxy-4-methylbenzoate would be observed at m/z = 166.

Fragmentation: Key fragmentation pathways for benzoate esters often involve the loss of the alkoxy group or the entire ester group. A prominent peak would be expected at m/z = 135, corresponding to the loss of the methoxy radical (•OCH₃) from the molecular ion. nih.gov Another significant fragment could appear at m/z = 121, resulting from the loss of a carboxyl group. nih.govnist.gov

The table below details the expected key fragments in the mass spectrum of Methyl 3-hydroxy-4-methylbenzoate.

| Predicted Mass Spectrometry Fragmentation Data | |

|---|---|

| m/z | Predicted Fragment Ion |

| 166 | [M]⁺• (Molecular Ion) |

| 135 | [M - •OCH₃]⁺ |

| 121 | [M - •COOCH₃]⁺ or [M - H₂O - •CH₃]⁺ |

| 93 | [C₆H₅O]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of Methyl 3-hydroxy-4-methylbenzoate would exhibit several key absorption bands. nih.govnih.govsigmaaldrich.com

A broad band around 3300-3500 cm⁻¹ for the O-H stretching of the phenolic hydroxyl group.

A strong, sharp band around 1680-1720 cm⁻¹ corresponding to the C=O stretching of the ester group.

Several bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

A distinct band around 1200-1300 cm⁻¹ for the C-O stretching of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like Methyl 3-hydroxy-4-methylbenzoate display characteristic absorption bands due to π→π* transitions in the benzene ring. The presence of the hydroxyl and ester groups, which act as chromophores, influences the position and intensity of these bands. Typically, substituted benzoates show absorption maxima in the 200-300 nm range. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal Systems and Unit Cell Parameters

Crystal System: This describes the symmetry of the crystal lattice. Benzoate derivatives often crystallize in monoclinic or orthorhombic systems. researchgate.net

Unit Cell Parameters: These are the dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

The table below shows representative X-ray crystallography data for a related compound, Methyl 4-methylbenzoate, illustrating the type of information obtained from such an analysis. researchgate.net

| Representative X-ray Crystallography Data (Methyl 4-methylbenzoate) | |

|---|---|

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9134 |

| b (Å) | 7.6048 |

| c (Å) | 17.484 |

| β (°) | 97.783 |

| Volume (ų) | 778.6 |

| Z (Molecules per unit cell) | 4 |

This crystallographic data allows for the complete determination of the solid-state molecular architecture, including intermolecular interactions like hydrogen bonding, which are crucial for understanding the physical properties of the compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Detailed experimental analysis of the intermolecular interactions specific to the crystalline state of Methyl 3-hydroxy-4-methylbenzoate is not available in published literature. Such studies, typically conducted using single-crystal X-ray diffraction, would be necessary to determine the precise nature of hydrogen bonding and π-stacking.

Hydrogen Bonding: In principle, the molecular structure of Methyl 3-hydroxy-4-methylbenzoate, which contains a hydroxyl group (-OH) as a hydrogen bond donor and oxygen atoms in the hydroxyl and ester carbonyl (C=O) groups as acceptors, allows for the formation of significant hydrogen bonds. These interactions are crucial in dictating the packing of molecules in the crystal lattice.

Conformational Analysis in Crystalline States

There are no published crystallographic studies for Methyl 3-hydroxy-4-methylbenzoate. A conformational analysis would require single-crystal X-ray diffraction data to determine the three-dimensional arrangement of atoms within the unit cell. Key conformational features of interest would include the planarity of the molecule and the orientation of the ester and hydroxyl functional groups relative to the benzene ring. Without experimental data, the torsion angles and specific conformation adopted in the solid state are unknown.

Computational Chemistry in Support of Structural Investigations

Computational studies provide valuable insights into molecular structure and properties, often complementing experimental data. However, specific computational research articles focusing on Methyl 3-hydroxy-4-methylbenzoate are not found in the scientific literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the ground-state electronic structure of molecules. A typical DFT study on Methyl 3-hydroxy-4-methylbenzoate would involve:

Geometry Optimization: Calculating the lowest energy conformation (the optimized geometry) of the molecule. This would provide theoretical values for bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Investigating the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is fundamental to understanding the molecule's reactivity and electronic properties.

While DFT is a standard method for such analyses, the results of these calculations for Methyl 3-hydroxy-4-methylbenzoate have not been published.

Table of Predicted Computational Parameters (Hypothetical) This table is a template representing typical data obtained from DFT calculations. No published data exists for Methyl 3-hydroxy-4-methylbenzoate.

| Parameter | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Dipole Moment | Data Not Available |

Molecular Modeling and Dynamics Simulations for Target Interactions

Molecular modeling and dynamics simulations are used to study how a molecule might interact with a biological target, such as a protein or enzyme. These simulations can predict binding affinities and modes of interaction, which is crucial in fields like drug discovery. There are no published studies detailing molecular dynamics simulations performed on Methyl 3-hydroxy-4-methylbenzoate to investigate its potential interactions with any biological targets.

Environmental Dynamics and Degradation Pathways of Benzoate Derivatives in Natural Systems

Fate and Transport of Methyl 3-Hydroxy-4-methylbenzoate in Aquatic Environments

The environmental fate and transport of a chemical compound describe its movement and transformation after being released into the environment. For Methyl 3-hydroxy-4-methylbenzoate, its journey in aquatic systems is governed by a combination of physical and chemical processes. As an ester, it is susceptible to hydrolysis, a chemical reaction with water that would break it down into 3-hydroxy-4-methylbenzoic acid and methanol. This process is known to occur with structurally similar paraben esters researchgate.net.

Like other relatively volatile organic compounds, Methyl 3-hydroxy-4-methylbenzoate has the potential to enter the atmosphere. Once airborne, it can be transported over distances before being deposited back onto land or into water bodies through wet or dry deposition evergreensinochem.comnih.gov. This atmospheric pathway is a crucial mechanism for the widespread distribution of environmental contaminants nih.gov.

In the aquatic environment, the compound's behavior is influenced by its water solubility. While specific data for this compound is limited, related compounds like methyl benzoate (B1203000) are not highly soluble, which can lead to accumulation in sediments at the bottom of rivers and lakes evergreensinochem.com. Once in the water column or sediment, its ultimate fate is largely determined by biodegradation, which is the primary removal process nih.gov.

Aerobic and Anaerobic Biotransformation in Soil and Water Ecosystems

Biotransformation, particularly by microorganisms, is the most significant process for the breakdown of benzoate derivatives in soil and water. Hydroxybenzoic acids are recognized as key intermediates in the degradation pathways of a wide array of aromatic compounds, including pollutants like xylenols nih.govresearchgate.net. The initial step in the breakdown of these aromatic compounds is often a hydroxylation of the benzene (B151609) ring, which prepares it for subsequent cleavage researchgate.net.

Microbial Communities Involved in Benzoate Degradation

A diverse range of microorganisms capable of degrading hydroxybenzoic acids has been isolated from various environments. Bacteria from the genera Pseudomonas and Bacillus are among the most prevalent and important degraders found in soil and water ecosystems researchgate.net.

Specific research has identified microbial strains with the ability to break down 3-hydroxy-4-methylbenzoate and its close relatives:

Pseudomonas alcaligenes NCIMB 9867: This bacterium degrades 2,5-xylenol, with 3-hydroxy-4-methylbenzoate being a key intermediate in the metabolic pathway nih.gov.

Hydrogenophaga sp. H7: This strain can degrade 3-hydroxybenzoate, a closely related compound nih.govresearchgate.net.

Magnetospirillum sp. strain pMbN1: This is the first pure culture demonstrated to be capable of the complete anaerobic degradation of 4-methylbenzoate, a structural isomer, highlighting that anaerobic pathways exist for alkylated benzoates d-nb.info.

Enterobacter cloacae: This bacterium has been shown to hydrolyze paraben esters to produce 4-hydroxybenzoic acid, a reaction type that would be the initial step in the degradation of Methyl 3-hydroxy-4-methylbenzoate researchgate.net.

Kinetics and Mechanisms of Environmental Biodegradation

The biodegradation of organic compounds in the environment is often described using first-order kinetics, where the rate of degradation is proportional to the concentration of the compound pjoes.comresearchgate.net.

Aerobic Degradation: Under aerobic conditions, the degradation of 3-hydroxy-4-methylbenzoate has been studied in Pseudomonas alcaligenes. The pathway involves an essential hydroxylation step catalyzed by the enzyme 3-hydroxybenzoate 6-hydroxylase (encoded by the xlnD gene). This enzyme introduces a second hydroxyl group onto the aromatic ring, making it susceptible to cleavage by dioxygenase enzymes nih.govresearchgate.net.

The enzyme exhibits a preference for the NADH cofactor over NADPH when 3-hydroxybenzoate is the substrate, but this preference shifts towards NADPH with 3-hydroxy-4-methylbenzoate nih.gov. The kinetic properties of the purified recombinant XlnD enzyme from P. alcaligenes have been determined and are detailed below.

Table 1: Kinetic Properties of 3-Hydroxybenzoate 6-Hydroxylase (XlnD) with 3-Hydroxy-4-methylbenzoate nih.gov

| Substrate | Cofactor | Apparent Km (μM) | Specific Activity (nmol min-1 mg-1) |

|---|---|---|---|

| 3-Hydroxy-4-methylbenzoate | NADH | 95 | 1,150 ± 20 |

| NADPH | 71 |

Anaerobic Degradation: While a specific anaerobic pathway for 3-hydroxy-4-methylbenzoate is not detailed in the available research, studies on the related compound 4-methylbenzoate by Magnetospirillum sp. pMbN1 provide insights. Anaerobic degradation of benzoates is more complex and requires specialized enzymes. For 4-methylbenzoate, a key enzyme is 4-methylbenzoyl-CoA reductase (Mbr) . This indicates that substituents on the benzene ring, such as a methyl group, necessitate specific enzymatic machinery that is distinct from the standard benzoate degradation pathway d-nb.info.

Ecological Implications of Substituted Benzoate Persistence and Transformation

The presence and persistence of substituted benzoates in the environment can have several ecological consequences. If conditions are not suitable for microbial degradation, these compounds can persist and accumulate. Data on the structurally similar compound methyl 4-hydroxybenzoate (B8730719) indicates that it is toxic to aquatic life with long-lasting effects, suggesting a similar potential for Methyl 3-hydroxy-4-methylbenzoate merckmillipore.com.

The accumulation of certain benzoates in soil can be detrimental to plant life. For example, excessive levels of 4-hydroxybenzoate, a common pollutant, have been shown to inhibit the growth of crops and other understory species cabidigitallibrary.org.

Furthermore, the presence of one type of benzoate derivative can influence the fate of other pollutants. For instance, the presence of benzoate or 4-hydroxybenzoate has been found to stimulate the cometabolic degradation of nitrophenols by Stenotrophomonas maltophilia researchgate.net. In another example of microbial interplay, the degradation of 3-hydroxybenzoate by Hydrogenophaga sp. H7 was found to be enhanced by the presence of arsenite, a toxic metalloid, as the bacterium could simultaneously degrade the organic compound and oxidize the arsenite nih.govresearchgate.net. These interactions highlight the complex effects that substituted benzoates can have within microbial communities and the broader ecosystem.

Applications of Functionalized Benzoate Esters in Advanced Materials Science

Mesomorphic Properties and Liquid Crystal Technology

The elongated, rigid structure of benzoate (B1203000) derivatives makes them ideal core components for calamitic (rod-shaped) liquid crystals. nih.gov By functionalizing the benzoate core, researchers can design molecules that self-assemble into ordered, fluid phases (mesophases) with applications in display technology and optical materials. nih.gov

Synthesis of Schiff Base Esters for Display Applications

Schiff base esters are a prominent class of liquid crystals known for their stability and wide temperature ranges for mesophase formation. researchgate.net The synthesis typically involves a two-step process: the condensation of an aromatic aldehyde with an aromatic amine to form an imine (-CH=N-) linkage, followed by an esterification reaction.

While 3-hydroxy-4-methyl-benzoate itself is an ester, its corresponding acid or aldehyde derivatives are key precursors. For instance, a derivative like 3-hydroxy-4-formylphenyl hexadecanoate (B85987) can be synthesized and subsequently reacted with a substituted aniline (B41778) (e.g., 4-methylaniline) to form the final Schiff base ester. researchgate.net This reaction creates a multi-ring, rod-like molecule, which is a fundamental prerequisite for liquid crystalline behavior. researchgate.net The general synthetic pathway involves the condensation of the aldehyde and amine, often catalyzed by a small amount of acid, to yield the target Schiff base ester. sciensage.infonih.gov

| Reactant 1 (Aldehyde Core) | Reactant 2 (Amine Core) | Resulting Linkage | Final Compound Class |

|---|---|---|---|

| 3-Hydroxy-4-formylphenyl hexadecanoate | 4-Methylaniline | Imine (-CH=N-) | Schiff Base Ester |

Design of Thermotropic Liquid Crystalline Phases

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. beilstein-journals.org The design of molecules based on benzoate esters allows for precise control over these properties. The stability and type of mesophase (e.g., nematic, smectic) are highly dependent on the molecule's structural geometry. mdpi.com

Key design principles include:

Rigid Core: The benzoate ring, combined with the Schiff base linkage, provides the necessary rigidity for the molecule to maintain orientational order in the liquid state. nih.gov

Terminal Groups: Flexible alkyl or alkoxy chains attached to the ends of the molecule are crucial. The length of these chains significantly influences the melting and clearing points (the temperature at which the material becomes an isotropic liquid). Longer chains often promote the formation of more ordered smectic phases over nematic phases. researchgate.netrsc.org

Lateral Substituents: Groups attached to the side of the molecular core, such as the methyl group in the parent compound, can increase the breadth of the molecule. This can disrupt close packing, leading to lower melting points and potentially altering the type of mesophase formed. tandfonline.com

The introduction of different polar groups (e.g., halogens) or modifying the orientation of the ester and imine linkages can also have a pronounced effect on the thermal stability and the specific type of mesophase that appears. mdpi.com For example, studies on similar structures have shown that halogenated derivatives can exhibit both smectic and nematic phases, with the specific halogen influencing the temperature range of each phase. mdpi.com

| Structural Feature | Influence on Liquid Crystal Phase | Example Effect |

|---|---|---|

| Terminal Alkyl Chain Length | Affects transition temperatures and phase type. researchgate.net | Longer chains tend to stabilize smectic phases. rsc.org |

| Lateral Substituents (e.g., -CH₃, -Cl) | Increases molecular breadth, affecting packing and melting points. | Can lower melting temperatures and favor nematic phases. tandfonline.com |

| Polarity of Terminal Groups | Influences intermolecular forces and mesophase stability. mdpi.com | Strongly polar groups can enhance thermal stability. mdpi.com |

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The electronic properties of functionalized benzoate esters make them valuable platforms for designing materials used in energy conversion and light emission technologies. The aromatic core can be modified to tune energy levels and facilitate charge transfer processes essential for OLEDs and DSSCs.

Ligand Design for Emissive Metal Complexes

In OLED technology, phosphorescent emitters based on heavy metal complexes (e.g., iridium(III), platinum(II)) are used to achieve high efficiencies. mdpi.comumich.edu The performance of these emitters is dictated by the organic ligands coordinated to the metal center. researchgate.net

A this compound derivative can be engineered to act as a ligand. The carboxylate group serves as a strong anchoring point to the metal ion, while the hydroxyl group can also participate in coordination or be used as a handle for further synthetic modifications. By attaching other conjugated systems (like pyridine, benzothiazole, or triazole rings) to the benzoate core, a bidentate or tridentate ligand can be created. rdd.edu.iqresearchgate.net

The electronic nature of the substituents on the ligand fine-tunes the energy of the metal-to-ligand charge transfer (MLCT) excited states, which in turn determines the emission color and photoluminescent quantum yield of the complex. umich.edu For instance, electron-withdrawing or electron-donating groups on the benzoate ring can systematically shift the emission from blue to red, making this a powerful strategy for developing emitters for full-color displays. rsc.org

Photosensitizer Development for Energy Conversion

Dye-sensitized solar cells (DSSCs) rely on a molecular photosensitizer (dye) to absorb sunlight and inject electrons into a semiconductor electrode, typically titanium dioxide (TiO₂). frontiersin.orgfrontiersin.org Efficient organic dyes are often designed with a donor-π-acceptor (D-π-A) architecture. nih.gov

The this compound moiety is an excellent precursor for the acceptor and anchoring part of the dye. nih.gov The carboxylic acid group (derived from the ester) is critical for chemically grafting the dye molecule onto the TiO₂ surface, ensuring efficient electronic coupling for electron injection from the dye's excited state into the semiconductor's conduction band. frontiersin.orgresearchgate.net

| Component | Function | Example Moiety Derived from Precursor |

|---|---|---|

| Donor (D) | Provides electrons upon photoexcitation. | (Attached separately, e.g., Triphenylamine) |

| π-Bridge (π) | Facilitates intramolecular charge transfer. | (Attached separately, e.g., Thiophene) |

| Acceptor/Anchor (A) | Accepts electrons and binds to the semiconductor surface. nih.gov | Carboxy-functionalized benzoate ring |

Analytical Methodologies for the Detection and Quantification of Methyl 3 Hydroxy 4 Methylbenzoate

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like methyl 3-hydroxy-4-methylbenzoate. Its high resolution, sensitivity, and precision make it ideal for both purity assessment and quantitative determination.

Reverse-Phase HPLC for Purity and Quantitative Determination

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for analyzing phenolic compounds and their esters. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. This technique is well-suited for determining the purity of methyl 3-hydroxy-4-methylbenzoate by separating it from starting materials, byproducts, and degradation products.

For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard. Method validation for isomers like methyl 4-hydroxybenzoate (B8730719) has demonstrated excellent linearity over specific concentration ranges. The limit of detection (LOD) and limit of quantification (LOQ) for methyl 4-hydroxybenzoate have been established at microgram-per-milliliter levels, indicating high sensitivity.

Table 1: Illustrative RP-HPLC Method Parameters for Benzoate (B1203000) Isomers Note: These parameters, developed for isomers, can serve as a starting point for the development of a specific method for methyl 3-hydroxy-4-methylbenzoate.

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV Wavelength) | Retention Time (min) | Linearity Range (mg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | L7Supelco C8 (25 cm × 4.6 mm, 5 µm) | Methanol:Water (45:55 v/v), pH 4.8 | 1.0 | 254 nm | 5.34 | 0.01–0.12 | 0.2 | 0.66 |

| Methyl 3-hydroxybenzoate | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | N/A | N/A | N/A | N/A | N/A | N/A |

Mobile Phase Optimization and Chromatographic Conditions

The composition of the mobile phase is a critical factor that governs the retention and resolution of analytes in RP-HPLC. For compounds like methyl 3-hydroxy-4-methylbenzoate, the mobile phase typically consists of a mixture of water or an aqueous buffer and a polar organic solvent, such as methanol or acetonitrile.

Optimization involves adjusting several parameters:

Organic Solvent Ratio : Increasing the percentage of the organic modifier (e.g., methanol or acetonitrile) generally decreases the retention time of the analyte by increasing the mobile phase's elution strength.

pH of the Aqueous Phase : The pH of the mobile phase is crucial, especially for compounds with ionizable groups. For methyl 3-hydroxy-4-methylbenzoate, the phenolic hydroxyl group (pKa ~8-10) can be ionized. Controlling the pH with a buffer (e.g., phosphate or acetate buffer) ensures consistent retention times and peak shapes. Operating at a pH well below the pKa of the phenolic group (e.g., pH 3-5) keeps the molecule in its neutral, more retained form.

Additives : Small amounts of acids like phosphoric acid or formic acid are often added to the mobile phase to improve peak shape and suppress the ionization of silanol groups on the silica-based stationary phase.

The selection between methanol and acetonitrile can also influence selectivity, potentially altering the elution order of closely related compounds. Acetonitrile often provides lower backpressure compared to methanol at equivalent solvent strengths.

Thin-Layer Chromatography (TLC) for Screening and Identification

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique ideal for screening, reaction monitoring, and preliminary identification. In TLC, a sample is spotted on a plate coated with a stationary phase (commonly silica gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases.

For a compound like methyl 3-hydroxy-4-methylbenzoate, a normal-phase TLC system with a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase would be used. The compound's polarity, influenced by the hydroxyl and ester groups, will determine its retention factor (Rf value). Visualization is typically achieved under UV light (at 254 nm) due to the aromatic ring, or by staining with a suitable chemical reagent. Reversed-phase TLC on silanized silica gel plates has also been effectively used to separate various p-hydroxybenzoic acid esters.

Table 2: Example TLC Systems for Analysis of Benzoic Acid Derivatives

| Stationary Phase | Mobile Phase | Application |

|---|---|---|

| Silica Gel 60 F254 | Toluene (B28343) / Ethanol (B145695) (9:1 v/v) | Monitoring the esterification of benzoic acid. |

| Silanized Silica Gel (Reversed-Phase) | Borate Buffer (pH 2) / Dioxane (90:10) | Separation of p-hydroxybenzoic acid and its esters. |

| Silica Gel F254 | Mobile phase in a basic medium | Simultaneous determination of four different parabens (methyl, ethyl, propyl, butyl). researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups like the hydroxyl group in methyl 3-hydroxy-4-methylbenzoate have low volatility and may exhibit poor peak shape due to adsorption on the GC column. To overcome this, a derivatization step is typically required. univ.kiev.uagcms.czsigmaaldrich.com

Derivatization converts the polar -OH group into a less polar, more volatile ether or ester group. Common derivatization approaches for phenolic compounds include:

Silylation : This is a widely used method where an active hydrogen is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. sigmaaldrich.combiorxiv.org

Acylation : This involves reaction with an acid anhydride, such as acetic anhydride or propionic anhydride, to form an ester derivative. univ.kiev.ua

After derivatization, the resulting volatile compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. nih.govnih.govresearchgate.net

Spectrophotometric and Electrophoretic Techniques

Spectrophotometric Methods: UV-Visible spectrophotometry offers a simple and rapid method for the quantification of aromatic compounds like methyl 3-hydroxy-4-methylbenzoate. The benzene (B151609) ring with its substituents acts as a chromophore, absorbing UV light at a characteristic wavelength. Quantitative analysis is based on Beer's Law, which relates the absorbance of a solution to the concentration of the analyte. For related p-hydroxybenzoates, the maximum absorbance is typically observed around 254-258 nm. nih.gov

More complex spectrophotometric methods can involve a chemical reaction to produce a colored product that absorbs in the visible region. For instance, methods for methylparaben involve diazotization followed by coupling with a chromogenic reagent to form a colored azo dye, which can be measured to determine the concentration. scispace.comresearchgate.net

Electrophoretic Techniques: Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For phenolic compounds, the separation is typically performed at a basic pH where the hydroxyl group is deprotonated, giving the molecule a negative charge. Nonaqueous capillary electrophoresis (NACE) has been developed for the simultaneous separation of p-hydroxybenzoic acid and its paraben esters with high sensitivity. nih.gov

Optimization of CE methods involves adjusting the buffer composition (e.g., borate buffer), pH, applied voltage, and injection parameters. researchgate.netresearchgate.net Detection is commonly performed using a UV detector. CE offers advantages such as high efficiency, short analysis times, and minimal solvent consumption.

Application in Research Samples and Environmental Monitoring

The analytical methods described are applicable to the determination of methyl 3-hydroxy-4-methylbenzoate and related compounds in various matrices.

Research Samples : In a research context, such as synthetic chemistry, HPLC and TLC are invaluable for monitoring reaction progress, identifying products, and assessing the purity of the final compound.

Environmental Monitoring : Benzoates and their esters can be present in the environment due to their use in various consumer products. inchem.org Their detection in environmental samples, such as industrial wastewater or surface water, is crucial for assessing environmental impact. cdnsciencepub.com Analysis of these samples often requires a sample preparation step, such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME), to isolate and pre-concentrate the analytes from the complex matrix before instrumental analysis by HPLC or GC-MS. univ.kiev.uaresearchgate.net For instance, methods for analyzing methyl 4-hydroxybenzoate in industrial wastewater have been successfully developed and validated.

Table 3: Application of Analytical Methods for Benzoate Esters in Various Samples

| Matrix | Analyte | Method | Sample Preparation | Key Finding |

|---|---|---|---|---|

| Pharmaceutical Cream | Methyl 4-hydroxybenzoate | RP-HPLC | Extraction with ethanol, heating, and filtration. | The method was successfully applied for the assay of the compound in the formulation. |